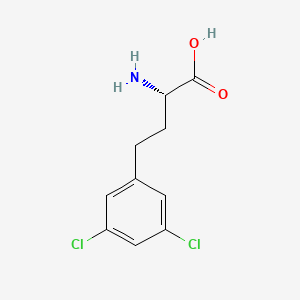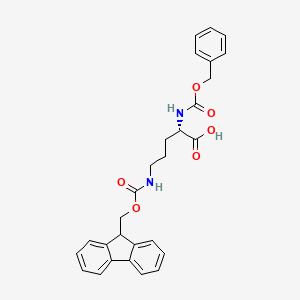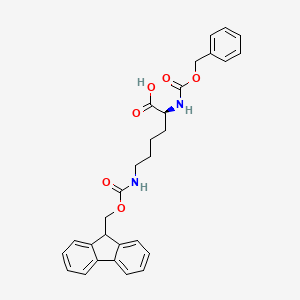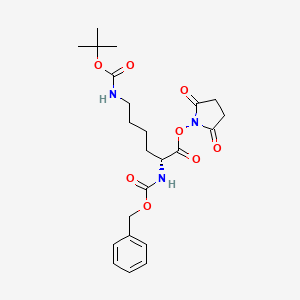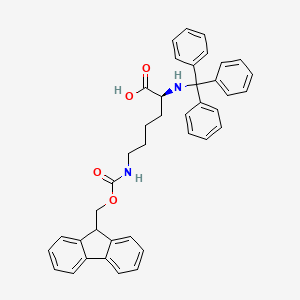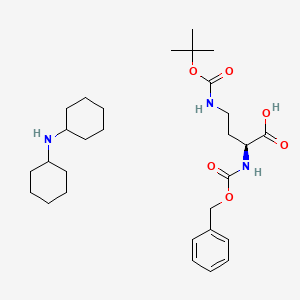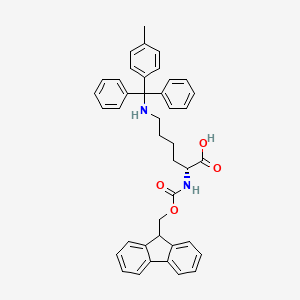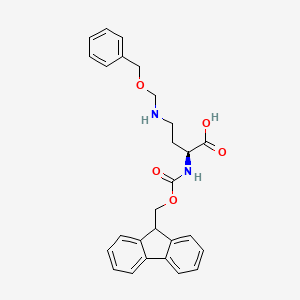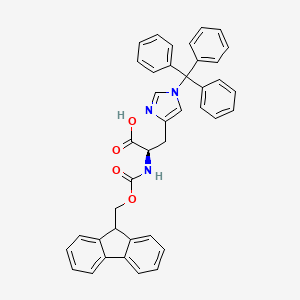
Fmoc-Trp-OSu
Descripción general
Descripción
Fmoc-Trp-OSu, also known as this compound, is a useful research compound. Its molecular formula is C30H25N3O6 and its molecular weight is 523,52 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Sequencing and Combinatorial Libraries : Fmoc-OSu is used in partial Edman degradation for sequencing peptides from combinatorial libraries. It acts as a traceless capping agent, generating sequence-specific truncation products, leading to cleaner mass spectrometry spectra and reliable sequence assignments (Thakkar, Wavreille, & Pei, 2006).
Fmoc-Protection of Amino Groups : Fmoc-OSu is used for the Fmoc-protection of amino groups in amino acids. Its application is crucial in the field of synthetic organic chemistry, especially in the synthesis of peptides (Chinchilla, Dodsworth, Nájera, & Soriano, 2001).
Detection of Environmental Pollutants : A sensor based on P(Fmoc-Osu) has been developed for ultra-sensitive detection of hexavalent chromium in farmland. This application is significant for environmental monitoring and pollution treatment (Li, Duan, Hu, Zhang, Shen, Liu, Li, Zhang, & Xu, 2021).
Improvement of Solid Phase Peptide Synthesis : Fmoc-OSu has been utilized to address the issue of by-product formation in solid-phase peptide synthesis. This application is critical for improving the efficiency and purity of synthesized peptides (Yoshino, Tokairin, Kikuchi, & Konno, 2017).
N-Glycan Analysis : In glycan biomarker discovery, Fmoc-OSu is used to label N-glycans, resulting in fluorescently tagged glycans. This method is significant for functional glycomic studies and early diagnosis of diseases like lung cancer (Wang, Wu, Liu, Zhang, Liu, & Liu, 2020).
Material Science : Fmoc-Trp-OSu is used in the development of molecularly imprinted polymers, which have applications in enantioselective adsorption and separation processes. This application is important for chiral separations in pharmaceutical and chemical industries (Kim, Kaczmarski, & Guiochon, 2005).
Scaffold for Cell Proliferation and Differentiation : In tissue engineering, Fmoc-based peptides, including Fmoc-Trp derivatives, are used to form hydrogels that act as scaffolds for cell proliferation and differentiation. This is crucial for applications in regenerative medicine (Wang, Lin, Nelli, Zhan, Cheng, Lai, Yeh, Lin, & Hung, 2017).
Mecanismo De Acción
Target of Action
The primary target of Fmoc-Trp-OSu is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Mode of Action
The this compound compound interacts with its target, the amine group, through a mechanism involving the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid which is neutralized by the base . This process results in the formation of a carbamate with the amine .
Biochemical Pathways
The this compound compound affects the biochemical pathways involved in peptide synthesis . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .
Pharmacokinetics
The pharmacokinetics of this compound are primarily determined by its chemical properties and its role in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the controlled addition of amino acids in the desired sequence during peptide synthesis . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the amine group .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a base and the temperature . The Fmoc group is sensitive to moisture and heat , and its removal is facilitated by the presence of a base . Therefore, the action, efficacy, and stability of this compound are dependent on the conditions under which peptide synthesis is carried out .
Análisis Bioquímico
Biochemical Properties
Fmoc-Trp-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group is introduced to the amino terminus of peptides through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). This interaction is essential for protecting the amino group during peptide synthesis, preventing unwanted side reactions . The Fmoc group is removed by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can impact the production of bioactive peptides, which in turn can affect cell function. For example, peptides synthesized using this compound can be used to study the effects of specific peptide sequences on cell signaling pathways and gene expression . Additionally, the hydrophobicity and aromaticity of the Fmoc group can promote the association of building blocks, influencing cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules during peptide synthesis. The Fmoc group is introduced to the amino terminus of peptides through a nucleophilic attack by the amine group on the highly reactive 9-fluorenylmethyl chloroformate or Fmoc-OSu . This reaction forms a stable carbamate linkage, protecting the amino group from unwanted side reactions. The Fmoc group is then removed by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with some studies reporting changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At high doses, toxic or adverse effects may be observed. These effects can include changes in cellular metabolism, gene expression, and cell signaling pathways . Threshold effects have also been reported, with certain dosages required to achieve specific biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. For example, this compound can be used to introduce fluorinated groups into peptides, enhancing their biophysical properties . The compound’s role in metabolic pathways can also affect metabolic flux and metabolite levels, influencing cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors in its effectiveness. The compound is transported into cells through specific transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on peptide synthesis . The distribution of the compound within tissues can also affect its overall effectiveness and impact on cellular processes .
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it participates in peptide synthesis . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall effectiveness in biochemical reactions .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYTEPUEUNBOM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679810 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84771-20-0 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



